molecular formula C8H9NO B093265 Phenylacetamide CAS No. 103-81-1

Phenylacetamide

Cat. No. B093265
CAS RN: 103-81-1
M. Wt: 135.16 g/mol
InChI Key: LSBDFXRDZJMBSC-UHFFFAOYSA-N
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Patent
US04536599

Procedure details

117.2 Grams of phenylacetonitrile (II-2), 56.1 g of a 25% aqueous potassium hydroxide solution, 291.5 g of a 35% aqueous hydrogen peroxide solution and 1.78 g of triethylbenzylammonium chloride were mixed at 50° C. for 4 hours in 351.6 g of isopropanol. After completion of the reaction, isopropanol was distilled off and the formed precipitate was filtered out and washed with water to obtain 128.5 g of phenylacetamide (m.p.: 155° C.) (I-2) in a yield of 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
catalyst
Reaction Step One
Quantity
351.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:10].[K+].OO>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C(O)(C)C>[C:1]1([CH2:7][C:8]([NH2:9])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
1.78 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
351.6 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
FILTRATION
Type
FILTRATION
Details
the formed precipitate was filtered out
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 128.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.